N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Overview
Description
N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its various properties. It is a heterocyclic compound that is synthesized through a multi-step process.
Scientific Research Applications
H1-Antihistaminic Agents
N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amines have been explored for their potential as H1-antihistaminic agents. In one study, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which are closely related to the compound , were synthesized and tested for in vivo H1-antihistaminic activity in guinea pigs. These compounds, including 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, showed significant protection against histamine-induced bronchospasm and were found to be more potent than the reference standard chlorpheniramine maleate, with negligible sedation effects (Alagarsamy et al., 2007).
Anti-inflammatory Agents
Another research area for N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amines is in anti-inflammatory applications. A study synthesized and evaluated the anti-inflammatory potential of unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines. These compounds were found to significantly reduce formalin-induced paw edema in rats, indicating high anti-inflammatory activity (Martynenko et al., 2019).
Adenosine Receptor Antagonists
Further research includes the investigation of N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amines as adenosine receptor antagonists. One study focused on the synthesis and structure-activity profile of novel triazoloquinazoline adenosine antagonists, highlighting the potential application of these compounds in modulating adenosine receptors (Francis et al., 1988).
Antimicrobial and Nematicidal Agents
Additionally, these compounds have been evaluated for their antimicrobial and nematicidal properties. A study synthesized a new class of triazolo[4,3-c]quinazolinylthiazolidinones and tested them for in vitro antimicrobial activity against various bacteria and fungal strains, as well as for nematicidal activity against nematodes. The compounds exhibited significant antimicrobial and nematicidal properties (Reddy et al., 2016).
Properties
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-16-19-14-9-5-4-8-13(14)15-20-18-11-21(15)16/h1-9,11H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESQXNJCGDAFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NN=CN42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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